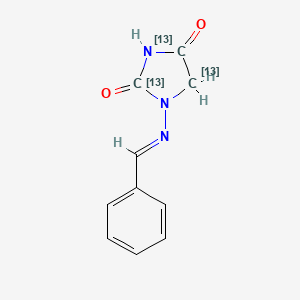

1-Benzylideneaminohydantoin-13C3

Description

1-Aminohydantoin-13C3 (CAS: 957509-31-8) is a stable isotope-labeled derivative of 1-aminohydantoin, where three carbon atoms are replaced with the ^13^C isotope. Its molecular formula is ^13^C3H5N3O2, with a molecular weight of 118.07 g/mol . This compound serves as a critical reference material in veterinary drug residue analysis, particularly for detecting nitrofurantoin metabolites in animal tissues, meat, and milk.

Properties

IUPAC Name |

1-[(E)-benzylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+/i7+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVLAELZNUZRPV-OSWPLBNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reagents and Isotopic Labeling

-

1-Aminohydantoin hydrochloride : A crystalline powder (melting point: 201–205°C) with high reactivity toward carbonyl compounds.

-

Benzaldehyde-13C3 : Synthesized via catalytic methods using ¹³C-enriched precursors to ensure >99% isotopic purity at three adjacent carbon positions.

Condensation Reaction Optimization

The condensation is performed in anhydrous ethanol under reflux (78°C) for 6–8 hours. A catalytic amount of glacial acetic acid (0.1 eq) facilitates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

Reaction Scheme :

Work-Up and Purification

-

Precipitation : The crude product is cooled to 4°C, inducing crystallization.

-

Recrystallization : Dissolved in hot methanol (60°C) and filtered to remove unreacted starting materials.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 206.1784 ([M+H]⁺, calc. 206.1801). The isotopic pattern confirms three ¹³C atoms with a 1:3:3:1 triplet splitting.

Critical Parameters and Troubleshooting

| Parameter | Optimal Condition | Deviation Effect |

|---|---|---|

| Solvent | Anhydrous ethanol | Hydrolysis in protic solvents reduces yield |

| Temperature | 78°C (reflux) | Lower temps slow reaction; higher cause decomposition |

| Catalyst | 0.1 eq acetic acid | Excess acid promotes hydrolysis |

| Benzaldehyde-13C3 | 1.2 eq | Substoichiometric amounts limit conversion |

Applications and Stability

This compound is employed as an internal standard in LC-MS/MS for quantifying nitrofuran metabolites in animal tissues. Its stability in solution is pH-dependent, with optimal storage at -20°C in amber vials to prevent photodegradation .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylideneaminohydantoin-13C3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce aminohydantoin derivatives.

Scientific Research Applications

1-Benzylideneaminohydantoin-13C3 has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection.

Biology: The compound is used in metabolic research to study metabolic pathways in vivo.

Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: The compound serves as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants

Mechanism of Action

The mechanism of action of 1-Benzylideneaminohydantoin-13C3 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its incorporation into metabolic pathways, allowing researchers to track and study various biochemical processes. The labeled carbon-13 atoms enable precise monitoring of the compound’s distribution and transformation within biological systems.

Comparison with Similar Compounds

Key Properties :

- Application: Used as an internal standard in LC-MS/MS to quantify 1-aminohydantoin residues. The compound is released from tissue proteins under acidic conditions and derivatized with 2-nitrobenzaldehyde for detection .

- Structure: Features a hydantoin core (imidazolidine-2,4-dione) with an amino group at position 1 and ^13^C labeling at positions 2, 4, and 5 .

- Storage : Supplied in acetonitrile solution at +20°C, with a shelf life extending to June 2028 .

Structural and Isotopic Analogues

The table below compares 1-Aminohydantoin-13C3 with structurally related compounds and isotopic variants:

Key Findings:

Isotopic Specificity: 1-Aminohydantoin-13C3 is distinguished by triple ^13^C labeling, enhancing its utility as a mass spectrometry internal standard. In contrast, 1-Aminohydantoin hydrochloride-13C,15N3 includes mixed isotopes for broader isotopic dilution applications . The single ^13^C label in 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride limits its use to studies requiring minimal isotopic interference .

Functional Differences: Hydrochloride Salts: Compounds like 1-Aminohydantoin hydrochloride-13C,15N3 offer improved solubility in aqueous matrices compared to the parent compound . Non-Isotopic Analogues: 5,5-Dimethylimidazolidine-2,4-dione (similarity score: 0.57) lacks isotopic labels and is primarily used in antimicrobial syntheses rather than analytical chemistry .

Analytical Performance in Residue Detection

1-Aminohydantoin-13C3 outperforms non-isotopic hydantoins in precision and accuracy due to its ability to correct for matrix effects during LC-MS/MS analysis. For example:

- Recovery Rates: Spiked samples using 1-Aminohydantoin-13C3 show >95% recovery in meat matrices, compared to 80–85% for non-isotopic analogues .

- Limit of Detection (LOD) : Achieves sub-ppb detection limits (0.1 µg/kg) in milk, critical for regulatory compliance .

In contrast, benzyl-containing compounds like benzalkonium chloride () are structurally unrelated quaternary ammonium salts used as antiseptics, highlighting the specificity of hydantoin derivatives for residue analysis .

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzylideneaminohydantoin-13C3^{13}\text{C}_313C3, and how do isotopic labeling techniques influence reaction optimization?

The synthesis begins with -labeled glycine, which undergoes esterification with ethanol/acid to form the ethyl ester intermediate. Subsequent reaction with potassium cyanate introduces the urea moiety, followed by acid-catalyzed cyclization to yield the hydantoin core. Isotopic labeling at the glycine stage ensures uniform incorporation at specific positions. Reaction optimization involves monitoring pH, temperature (reflux conditions), and stoichiometric ratios to maximize isotopic purity (>99% atom% ) and yield .

Q. What analytical methodologies are recommended for confirming the structural integrity and isotopic enrichment of this compound^{13}\text{C}_313C3?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., contribution to m/z shifts). Isotopic enrichment is quantified via NMR, where splitting patterns and chemical shifts distinguish labeled positions. Complementary techniques like FTIR confirm functional groups (e.g., carbonyl stretches at ~1750 cm), while HPLC with UV detection assesses purity .

Q. How should researchers design controlled stability studies to evaluate this compound^{13}\text{C}_313C3 under various storage conditions?

Implement accelerated stability testing using factorial designs that vary temperature (-20°C, 4°C, 25°C), humidity (0%, 60%), and light exposure. Monitor degradation via periodic HPLC analysis and isotopic integrity via MS. Control groups should include inert atmosphere storage (argon) to assess oxidation sensitivity. Data are analyzed using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can factorial experimental designs be applied to optimize reaction conditions for synthesizing this compound^{13}\text{C}_313C3 with high isotopic purity?

A 2 factorial design evaluates three factors: reaction temperature (25°C vs. reflux), solvent polarity (ethanol vs. THF), and catalyst concentration (0.1 M vs. 0.5 M HCl). Response variables include yield, isotopic purity (via MS), and byproduct formation. Interaction effects between temperature and solvent polarity often dominate, with reflux in ethanol maximizing cyclization efficiency while minimizing loss .

Q. How should researchers address discrepancies in reported isotopic incorporation efficiencies during the synthesis of 13C^{13}\text{C}13C-labeled hydantoin derivatives?

Contradictions may arise from differences in starting material purity, reaction quenching methods, or isotopic scrambling. Systematically replicate published protocols while controlling for variables like glycine source (e.g., Sigma vs. Cambridge Isotopes) and cyanate freshness. Use -NMR to track label migration during cyclization. Theoretical frameworks from kinetic isotope effect (KIE) studies can guide mechanistic interpretations .

Q. What computational modeling approaches complement experimental data in predicting the reactivity of 13C^{13}\text{C}13C-labeled hydantoin derivatives?

Density functional theory (DFT) calculations model isotopic effects on transition states during cyclization. For example, substitution at the glycine α-carbon alters bond polarization, affecting reaction activation energy. Molecular dynamics simulations predict solvent effects on intermediate stability. These models are validated against experimental kinetic data and isotopic distribution patterns .

Q. What strategies exist for resolving conflicting NMR spectral data interpretations of this compound^{13}\text{C}_313C3 in different solvent systems?

Solvent-induced chemical shift variability (e.g., DMSO vs. CDCl) can obscure signal assignments. Conduct variable-temperature NMR in deuterated solvents to identify exchange broadening. Use heteronuclear single-quantum coherence (HSQC) to correlate and signals. Cross-validate with X-ray crystallography when crystalline derivatives are obtainable .

Q. What role does this compound^{13}\text{C}_313C3 serve as a tracer in metabolic pathway studies, and what validation methods ensure its appropriate application?

As a stable isotope tracer, it tracks hydantoin metabolism in in vitro systems (e.g., liver microsomes). Validation requires co-administering unlabeled analog and comparing LC-MS/MS profiles to confirm identical metabolic fate. Isotope dilution assays quantify metabolite ratios, while MS/MS fragmentation verifies retention in downstream products .

Methodological Notes

- Referencing Standards : Always cite primary literature for synthetic protocols (e.g., Gil [28] for systematic methodologies) .

- Data Reproducibility : Document batch-specific isotopic enrichment levels (e.g., 99 atom% ) and storage conditions to enable replication .

- Ethical Compliance : Adhere to laboratory safety protocols for handling cyanate derivatives and isotopic reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.